molecular formula C16H20N2O5 B1344270 Boc-5-hydroxy-DL-tryptophan CAS No. 185525-63-7

Boc-5-hydroxy-DL-tryptophan

Cat. No.: B1344270
CAS No.: 185525-63-7
M. Wt: 320.34 g/mol
InChI Key: JELADEDZLOFFTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Boc-5-hydroxy-DL-tryptophan is a derivative of 5-hydroxytryptophan, which is an intermediate in the biosynthesis of serotonin from tryptophan. The compound is characterized by the presence of a tert-butyloxycarbonyl (Boc) protecting group attached to the amino group of 5-hydroxy-DL-tryptophan. This modification enhances the stability of the compound, making it useful in various synthetic and research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Boc-5-hydroxy-DL-tryptophan typically involves the protection of the amino group of 5-hydroxy-DL-tryptophan with a Boc group. This can be achieved through the reaction of 5-hydroxy-DL-tryptophan with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions: Boc-5-hydroxy-DL-tryptophan undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The Boc group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like trifluoroacetic acid for Boc deprotection.

Major Products:

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Amines or reduced derivatives.

    Substitution: Deprotected or functionalized derivatives.

Scientific Research Applications

Boc-5-hydroxy-DL-tryptophan has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its role in the biosynthesis of serotonin and its effects on biological systems.

    Medicine: Investigated for its potential therapeutic effects in treating conditions related to serotonin deficiency, such as depression and insomnia.

    Industry: Used in the production of pharmaceuticals and as a precursor in the synthesis of other biologically active compounds.

Mechanism of Action

The mechanism of action of Boc-5-hydroxy-DL-tryptophan involves its conversion to 5-hydroxytryptophan, which is then decarboxylated to form serotonin. Serotonin acts as a neurotransmitter, regulating mood, sleep, and other physiological functions. The Boc group protects the amino group during synthetic processes, ensuring the stability and integrity of the compound until it is deprotected and converted to its active form.

Comparison with Similar Compounds

    5-Hydroxytryptophan: The parent compound without the Boc protecting group.

    N-Acetyl-5-hydroxytryptophan: Another derivative with an acetyl protecting group.

    5-Methoxytryptophan: A derivative with a methoxy group instead of a hydroxyl group.

Uniqueness: Boc-5-hydroxy-DL-tryptophan is unique due to the presence of the Boc protecting group, which enhances its stability and makes it suitable for various synthetic applications. The Boc group can be easily removed under mild conditions, allowing for the controlled release of the active compound.

Properties

IUPAC Name

3-(5-hydroxy-1H-indol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O5/c1-16(2,3)23-15(22)18-13(14(20)21)6-9-8-17-12-5-4-10(19)7-11(9)12/h4-5,7-8,13,17,19H,6H2,1-3H3,(H,18,22)(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JELADEDZLOFFTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CNC2=C1C=C(C=C2)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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